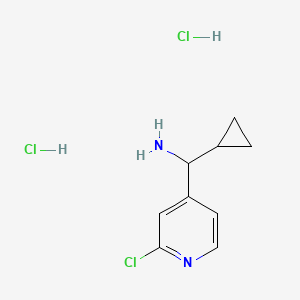

(2-氯吡啶-4-基)(环丙基)甲胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

环丙烷衍生物的合成和生物活性

田等人 (2009) 等关于环丙烷衍生物的研究表明,合成了具有显着除草和杀菌活性的新型 N-(取代) 环丙烷羧基-N'-吡啶-2-基硫脲。这表明 "(2-氯吡啶-4-基)(环丙基)甲胺二盐酸盐" 在开发新型农用化学品中具有潜在应用 (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).

氨基金刚烷衍生物的抗病毒活性

Kolocouris 等人 (1994) 合成了对甲型流感病毒表现出显着抑制作用的氨基金刚烷衍生物,突出了结构相关化合物(如 "(2-氯吡啶-4-基)(环丙基)甲胺二盐酸盐")在抗病毒药物开发中的潜力 (N. Kolocouris, G. Foscolos, A. Kolocouris, et al., 1994).

抗癌和抗菌应用

有关具有相关配体的钯(II) 和铂(II)配合物的研究表明,它们对各种人类癌细胞系具有有希望的抗癌活性,以及潜在的抗菌特性。这表明类似化合物与医学研究和治疗开发的相关性 (S. Mbugua, N. Sibuyi, L. Njenga, et al., 2020).

材料科学和催化

含有吡啶基和环丙基的化合物已被探索其催化性能,例如在聚乳酸的合成中,表明在聚合物科学和绿色化学中具有潜在应用。这可以扩展到 "(2-氯吡啶-4-基)(环丙基)甲胺二盐酸盐" 在类似催化过程中的使用 (Kyuong Seop Kwon, S. Nayab, & J. Jeong, 2015).

神经药理学和 CNS 活性

与 "(2-氯吡啶-4-基)(环丙基)甲胺二盐酸盐" 结构相关的化合物已被研究其对中枢神经系统 (CNS) 的活性,包括作为抑郁症和焦虑症的潜在治疗方法。这突出了在神经药理学研究中探索该化合物的可能性 (J. Sniecikowska, M. Głuch-Lutwin, Adam Bucki, et al., 2019).

安全和危害

The compound is labeled with a warning signal word . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

The primary target of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride interacts with LOXL2, inhibiting its activity . The compound has been shown to have a high selectivity for LOXL2 over other amine oxidases such as MAO-A, MAO-B, and SSAO .

Biochemical Pathways

By inhibiting LOXL2, (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride affects the crosslinking of collagens and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue remodeling and fibrosis .

Result of Action

The inhibition of LOXL2 by (2-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride can lead to a decrease in the crosslinking of collagens and elastin . This could potentially result in the reduction of tissue remodeling and fibrosis, although the specific molecular and cellular effects would depend on the context of use .

属性

IUPAC Name |

(2-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-5-7(3-4-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWLISDBDXYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=NC=C2)Cl)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B2532127.png)

![1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2532129.png)

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)